- Synthesis and organocatalytic asymmetric nitro-aldol initiated cascade reactions of 2-acylbenzonitriles leading to 3,3-disubstituted isoindolinones, Catalysts, 2019, 9(4), 327/1-327/11

Cas no 91054-33-0 (2-Acetylbenzonitrile)

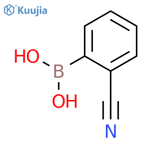

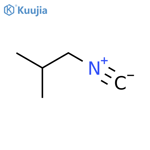

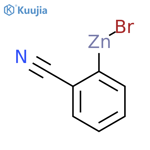

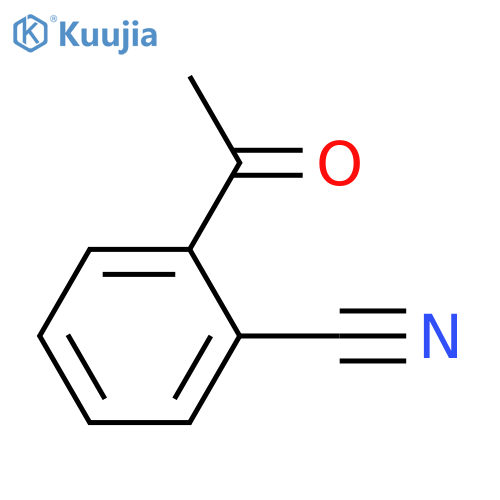

2-Acetylbenzonitrile structure

Nome do Produto:2-Acetylbenzonitrile

2-Acetylbenzonitrile Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Acetylbenzonitrile

- 2-Acetyl benzene carbonitrile

- 2-acetylbenzenecarbonitrile

- Benzonitrile, acetyl-

- C9H7NO

- o-cyanoacetophenone

- 2'-cyanoacetophenone

- 2-Acetyl-benzonitrile

- PubChem19789

- 2-ethanoylbenzenecarbonitrile

- KSC481E1D

- UZSGWJQJDLCCFN-UHFFFAOYSA-N

- SBB086403

- VZ23489

- 2-acetylbenzenecarbonitrile, AldrichCPR

- ST2409438

- AB0027519

- 2-Acetylbenzonitrile (ACI)

- Benzonitrile, o-acetyl- (6CI, 7CI)

- 2′-Cyanoacetophenone

- 91054-33-0

- SB39827

- CS-W005120

- DTXSID70919993

- 1T-0269

- EN300-93628

- MFCD00272571

- SY012002

- AKOS005069845

- J-507710

- DB-020345

- Z1201620078

- SCHEMBL180961

- AE-562/43459667

- 2-Acetylbenzene carbonitrile

-

- MDL: MFCD00272571

- Inchi: 1S/C9H7NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5H,1H3

- Chave InChI: UZSGWJQJDLCCFN-UHFFFAOYSA-N

- SMILES: N#CC1C(C(C)=O)=CC=CC=1

Propriedades Computadas

- Massa Exacta: 145.05300

- Massa monoisotópica: 145.053

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 1

- Complexidade: 201

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 40.9

- XLogP3: 1.2

Propriedades Experimentais

- Cor/Forma: No data avaiable

- Densidade: 1.1555 (rough estimate)

- Ponto de Fusão: 46-48 ºC

- Ponto de ebulição: 285.1°C at 760 mmHg

- Ponto de Flash: 126.2±22.6 °C

- Índice de Refracção: 1.4500 (estimate)

- PSA: 40.86000

- LogP: 1.76088

- Pressão de vapor: 0.0±0.6 mmHg at 25°C

2-Acetylbenzonitrile Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H335-H412

-

Declaração de Advertência:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Número de transporte de matérias perigosas:UN 3439

- Código da categoria de perigo: R20/21/22;R36/37/38

- Instrução de Segurança: S26-S36/37/39

-

Identificação dos materiais perigosos:

- Classe de Perigo:IRRITANT

- Frases de Risco:R20/21/22; R36/37/38

- Condição de armazenamento:Inert atmosphere,Room Temperature

2-Acetylbenzonitrile Dados aduaneiros

- CÓDIGO SH:2926909090

- Dados aduaneiros:

China Customs Code:

2926909090Overview:

2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Acetylbenzonitrile Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062634-250mg |

2-Acetylbenzonitrile |

91054-33-0 | 98% | 250mg |

¥52.00 | 2024-04-25 | |

| Chemenu | CM255720-5g |

2-Acetylbenzonitrile |

91054-33-0 | 95+% | 5g |

$128 | 2022-05-27 | |

| eNovation Chemicals LLC | Y1009490-5g |

2-Acetyl-benzonitrile |

91054-33-0 | 95% | 5g |

$235 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0554-5g |

2-Acetyl-benzonitrile |

91054-33-0 | 96% | 5g |

¥1678.84 | 2025-01-21 | |

| Enamine | EN300-93628-0.5g |

2-acetylbenzonitrile |

91054-33-0 | 95.0% | 0.5g |

$24.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062634-100g |

2-Acetylbenzonitrile |

91054-33-0 | 98% | 100g |

¥8769.00 | 2024-04-25 | |

| Fluorochem | 044456-5g |

2-Acetylbenzonitrile |

91054-33-0 | 95% | 5g |

£100.00 | 2022-03-01 | |

| Chemenu | CM255720-5g |

2-Acetylbenzonitrile |

91054-33-0 | 95+% | 5g |

$128 | 2021-06-16 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188042-250mg |

2-Acetylbenzonitrile |

91054-33-0 | 95% | 250mg |

¥86.90 | 2023-09-04 | |

| Chemenu | CM255720-100g |

2-Acetylbenzonitrile |

91054-33-0 | 95+% | 100g |

$1197 | 2022-05-27 |

2-Acetylbenzonitrile Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 24 h, 100 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; rt; 5 min, reflux; reflux → 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 0 °C → rt; 2 h, rt

1.3 Reagents: Cuprous cyanide Solvents: Toluene , Water ; rt; 1 h, 65 °C; 2 h, rt

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 0 °C → rt; 2 h, rt

1.3 Reagents: Cuprous cyanide Solvents: Toluene , Water ; rt; 1 h, 65 °C; 2 h, rt

Referência

- Highly Stereoselective Chemoenzymatic Synthesis of the 3H-Isobenzofuran Skeleton. Access to Enantiopure 3-Methylphthalides, Organic Letters, 2012, 14(6), 1444-1447

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Copper , Sulfuric acid , Copper sulfate Solvents: Water ; 2 h, reflux

1.2 Reagents: Sodium nitrite Solvents: Water ; 80 - 90 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 80 - 90 °C

Referência

- Candida tenuis xylose reductase catalyzed reduction of acetophenones: the effect of ring-substituents on catalytic efficiency, Organic & Biomolecular Chemistry, 2011, 9(16), 5863-5870

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Palladium(1+), [2-[(amino-κN)methyl]phenyl-κC][1-(4-methoxyphenyl)-2-(triphenylp… Solvents: Dimethylformamide ; 30 min, 130 °C; 130 °C → rt

Referência

- An efficient palladium catalytic system for microwave assisted cyanation of aryl halides, Journal of Organometallic Chemistry, 2011, 696(4), 819-824

Synthetic Routes 5

Condições de reacção

Referência

- Direct formation of organocopper compounds by oxidative addition of zerovalent copper to organic halides, Journal of Organic Chemistry, 1984, 49(26), 5280-2

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Potassium carbonate , Diethyl azodicarboxylate Catalysts: Bis[2-[[bis(phenylmethyl)amino-κN]methyl]phenyl-κC]di-μ-bromodipalladium Solvents: Dimethylformamide ; 1 min, 130 °C; 20 min, 130 °C; 130 °C → rt

Referência

- Microwave-enhanced synthesis of aryl nitriles using dimeric orthopalladated complex of tribenzylamine and K4[Fe(CN)6], Tetrahedron Letters, 2012, 53(5), 526-529

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Nickel ferrite Solvents: Dimethylformamide ; 70 h, 100 °C

Referência

- Highly active recyclable heterogeneous nanonickel ferrite catalyst for cyanation of aryl and heteroaryl halides, Applied Organometallic Chemistry, 2014, 28(10), 750-755

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Sodium bicarbonate Catalysts: Tricyclohexylphosphine , Manganese , Nickel bromide Solvents: Toluene ; 22 h, 150 °C

Referência

- Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanides, Organic & Biomolecular Chemistry, 2022, 20(41), 8049-8053

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Dimethyl sulfoxide , Dimethylformamide ; rt; 2 h, 100 °C

Referência

- Microwave-assisted one-step synthesis of acetophenones via palladium-catalyzed regioselective arylation of vinyloxytrimethylsilane, Advanced Synthesis & Catalysis, 2012, 354(17), 3231-3236

Synthetic Routes 10

Condições de reacção

1.1 Catalysts: Cobalt dibromide Solvents: Acetonitrile ; rt

Referência

- A convenient method for the preparation of aromatic ketones from acyl chlorides and arylzinc bromides using a cobalt catalysis, Tetrahedron, 2003, 59(41), 8199-8202

Synthetic Routes 11

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile , Water ; 3.5 h, 80 °C

Referência

- Synthesis of 2-Acetylbenzonitriles and Their Reactivity in Tandem Reactions with Carbon and Hetero Nucleophiles: Easy Access to 3,3-Disubstituted Isoindolinones, European Journal of Organic Chemistry, 2018, 2018(14), 1699-1708

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Potassium hydroxide Catalysts: Samarium Solvents: Dimethyl sulfoxide ; 12 h, 110 °C

Referência

- A ligand and Palladium-free Avenue for Cyanation of Aryl Halides: The Art of Samarium Powder in C-C Coupling Reaction, ChemistrySelect, 2019, 4(33), 9618-9621

Synthetic Routes 13

Condições de reacção

1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: Zinc , Nickel dichloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Acetonitrile ; 6 h, 80 °C; 80 °C → rt

Referência

- General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP, Organic Letters, 2017, 19(8), 2118-2121

Synthetic Routes 14

Condições de reacção

1.1 Solvents: Dimethylformamide ; 12 h, 150 °C

Referência

- An Unprecedented, Lewis Acid-Mediated, Metal-Free Iodoannulation Strategy to Aromatic Iodides, Chemistry - An Asian Journal, 2018, 13(23), 3676-3680

Synthetic Routes 15

Condições de reacção

Referência

- Product class 4: organometallic complexes of copper, Science of Synthesis, 2004, 3, 305-662

Synthetic Routes 16

Condições de reacção

1.1 Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide , tert-Butanol , Water ; 24 h, 110 °C

Referência

- A Serendipitous One-Pot Cyanation/Hydrolysis/Enamide Formation: Direct Access to 3-Methyleneisoindolin-1-ones, Chemistry - A European Journal, 2021, 27(2), 628-633

Synthetic Routes 17

Condições de reacção

1.1 Solvents: 1,2-Dimethoxyethane

Referência

- Preparation of aryl, alkynyl, and vinyl organocopper compounds by the oxidative addition of zerovalent copper to carbon-halogen bonds, Journal of Organic Chemistry, 1988, 53(19), 4482-8

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Bis[2-[2-(amino-κN)ethyl]-3-methoxyphenyl-κC]di-μ-bromodipalladium Solvents: Dimethylformamide ; 20 min, 130 °C

Referência

- Microwave-enhanced cyanation of aryl halides with a dimeric ortho-palladated complex catalyst, Transition Metal Chemistry (Dordrecht, 2011, 36(7), 725-730

2-Acetylbenzonitrile Raw materials

- Tert-BUTYL ISOCYANIDE

- Potassium hexacyanoferrate

- 2'-Iodoacetophenone

- (2-cyanophenyl)boronic acid

- 2-Ethylbenzonitrile

- 2'-Aminoacetophenone

- 1-(2-chlorophenyl)ethanone

- 2-cyanophenylzinc bromide

- 2'-Bromoacetophenone

- Trimethyl(vinyloxy)silane

- 2-Iodobenzonitrile

2-Acetylbenzonitrile Preparation Products

2-Acetylbenzonitrile Literatura Relacionada

-

Wen Bao,Jun-Qi Wang,Xue-Tao Xu,Bang-Hong Zhang,Wei-Ting Liu,Lin-Sheng Lei,Huan Liang,Kun Zhang,Shao-Hua Wang Chem. Commun. 2018 54 8194

91054-33-0 (2-Acetylbenzonitrile) Produtos relacionados

- 37774-78-0(Benzonitrile,2-benzoyl-)

- 1138444-80-0(4’-Cyano-3’-methylacetophenone)

- 496848-58-9(4-acetyl-3-methylbenzonitrile)

- 913485-57-1(4-(2-Methylphenyl)carbonylbenzonitrile)

- 202522-04-1(3-ethyl-4-formylbenzonitrile)

- 102849-12-7(3-(N-Maleimidylpropionyl)biocytin)

- 77845-97-7((Phenylmethoxy)iminoacetic Acid)

- 895110-61-9(3-{(2-chlorophenyl)methylsulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one)

- 2159414-20-5(4-(2,2,3,3-tetrafluoropropyl)pyrrolidin-3-ol)

- 1394041-24-7(4-methylcyclohexane-1-carboximidamide hydrochloride)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:91054-33-0)2-Acetylbenzonitrile

Pureza:99%

Quantidade:25g

Preço ($):189.0